- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-estersEuropean Journal of Medicinal Chemistry, 1984, 19(5), 441-50,
Cas no 64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium)

64228-84-8 structure
Nom du produit:(R,R)-N,N'-Didemethyl Atracurium
(R,R)-N,N'-Didemethyl Atracurium Propriétés chimiques et physiques
Nom et identifiant
-
- 5-[3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoate
- ISO010;
- ZZV7VAV7QX
- 2,2'-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]
- DTXSID20708213
- UNII-ZZV7VAV7QX
- Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}
- CISATRACURIUM BESILATE IMPURITY R [EP IMPURITY]
- Atracurium Besylate EP impurity B
- 64228-84-8
- 5-[3-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
- 2,2'-(1,5-Pentanediyl) bis((1R)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate)
- PENTANE-1,5-DIYL BIS(3-((1R)-1-((3,4-DIMETHOXYPHENYL)METHYL)-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANOATE)
- 2(1H)-ISOQUINOLINEPROPANOIC ACID,1-[(3,4-DIMETHOXYPHENYL)METHYL]-3,4-DIHYDRO-6,7-DIMETHOXY-, 1,5-PENTANEDIYL ESTER, (R*,R*)-(-)-, ETHANEDIOATE
- 2(1H)-Isoquinolinepropanoic acid, 1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-, 2,2'-(1,5-pentanediyl) ester, (1R,1'R)-
- (R,R)-N,N'-Didemethyl atracurium
- SCHEMBL2797941
- (R,R)-N,N'-Didemethyl Atracurium
-
- Piscine à noyau: InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1
- La clé Inchi: KFNBBSMQNSQPPJ-GYOJGHLZSA-N
Propriétés calculées
- Qualité précise: 988.45700
- Masse isotopique unique: 898.46157554Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 65
- Nombre de liaisons rotatives: 26
- Complexité: 1290
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.8
- Surface topologique des pôles: 133Ų
Propriétés expérimentales
- Le PSA: 207.52000
- Le LogP: 6.80770
(R,R)-N,N'-Didemethyl Atracurium PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D439496-10mg |
(R,R)-N,N'-Didemethyl Atracurium |
64228-84-8 | 10mg |
$1499.00 | 2023-05-18 | ||
TRC | D439496-1mg |
(R,R)-N,N'-Didemethyl Atracurium |
64228-84-8 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | D439496-25mg |
(R,R)-N,N'-Didemethyl Atracurium |
64228-84-8 | 25mg |
$ 800.00 | 2023-09-07 | ||
TRC | D439496-5mg |
(R,R)-N,N'-Didemethyl Atracurium |
64228-84-8 | 5mg |
$173.00 | 2023-05-18 | ||
TRC | D439496-50mg |
(R,R)-N,N'-Didemethyl Atracurium |
64228-84-8 | 50mg |
$1378.00 | 2023-05-18 |
(R,R)-N,N'-Didemethyl Atracurium Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Water ; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
Référence
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; rt
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
Référence
- Process for preparation of atracurium besylate with improved isomeric ratioIP.com Journal, 2009, ,,
Synthetic Routes 4
Conditions de réaction
Référence
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
Référence
- Method for purifying Cisatracurium besylate, China, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- Novel process for the preparation of cisatracurium besylate, India, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
Référence
- Preparation of cisatracurium besylate intermediate, China, , ,
(R,R)-N,N'-Didemethyl Atracurium Raw materials
- (R)-tert-butyl Butyrate Norlaudanosine
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Oxalic acid
- pentane-1,5-diol
- N-Acetyl-L-(-)-leucine
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)
(R,R)-N,N'-Didemethyl Atracurium Preparation Products
(R,R)-N,N'-Didemethyl Atracurium Littérature connexe
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
4. Back matter
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Fournisseurs recommandés
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(CAS:64228-84-8)(R,R)-N,N'-Didemethyl Atracurium

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête